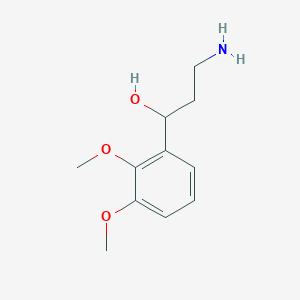
3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol
Descripción general
Descripción
3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol is an organic compound notable for its potential biological activities. With the molecular formula and a molecular weight of 214.26 g/mol, it features an amino group, a hydroxyl group, and a substituted phenyl ring with two methoxy groups. These structural elements contribute to its unique chemical properties and biological activities, including interactions with various molecular targets such as enzymes and receptors.
The biological activity of this compound is primarily driven by its ability to interact with specific molecular targets:
- Enzyme Modulation : The amino group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity.
- Receptor Interaction : The dimethoxyphenyl group may engage in hydrophobic interactions with receptors, influencing various biochemical pathways.
Biological Activities
Research highlights several key biological activities associated with this compound:
- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial effects against various pathogens, suggesting its potential as a therapeutic agent in treating infections.
- Antiviral Activity : Preliminary findings suggest efficacy against certain viral strains, positioning it as a candidate for further exploration in antiviral drug development.
- Neuropharmacological Effects : The compound's interaction with serotonin receptors, particularly the 5-HT2A receptor, may lead to alterations in mood and cognition, indicating potential applications in psychiatric disorders.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations above 100 µg/mL. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating promising antimicrobial properties.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Study on Antiviral Activity
In vitro studies assessed the antiviral efficacy of the compound against influenza virus strains. The compound exhibited a dose-dependent inhibition of viral replication with an IC50 value of 30 µM. Further investigations are needed to elucidate the precise mechanisms underlying its antiviral activity.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-1-(2,5-dimethoxyphenyl)propan-1-ol | C₁₁H₁₈N O₃ | Different methoxy substitution pattern |
| 3-Amino-1-(4-methoxyphenyl)propan-1-ol | C₉H₁₃N O₂ | Single methoxy substitution affecting reactivity |
| 3-Amino-2-(4-fluorophenyl)propan-1-ol | C₉H₉F N O | Fluorine substituents influencing reactivity |
The presence of two methoxy groups in the phenyl ring of this compound enhances its solubility and reactivity compared to other analogs.
Propiedades
IUPAC Name |
3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5,9,13H,6-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVZLTSDFAQWHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















